"physical and chemical properties of N-[(4-chlorophenyl)methyl]benzenesulfonamide"
"physical and chemical properties of N-[(4-chlorophenyl)methyl]benzenesulfonamide"
An In-Depth Technical Guide to the Physical and Chemical Properties of N-[(4-chlorophenyl)methyl]benzenesulfonamide
Authored by a Senior Application Scientist
Introduction
N-[(4-chlorophenyl)methyl]benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial "sulfa drugs" and now integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, and enzyme inhibitors. This compound, characterized by a benzenesulfonyl group and a 4-chlorobenzyl moiety attached to the nitrogen atom, represents a valuable scaffold for chemical synthesis and drug discovery. Its structural features—a flexible benzyl linker, a hydrogen bond donor in the N-H group, hydrogen bond acceptors in the sulfonyl oxygens, and lipophilic aromatic rings—provide a rich basis for molecular interactions. This guide offers a comprehensive analysis of its synthesis, structural properties, and physicochemical characteristics, providing researchers and drug development professionals with a foundational understanding of this molecule.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and computed properties is fundamental for any research application, from designing synthetic routes to predicting its behavior in biological systems. These parameters, summarized below, are derived from computational models and provide a robust starting point for experimental work.
| Property | Value | Source |
| IUPAC Name | N-[(4-chlorophenyl)methyl]benzenesulfonamide | [1],[2] |
| CAS Number | 10504-97-9 | [1],[2] |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [1],[2] |
| Molecular Weight | 281.75 g/mol | [1],[2] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl | [2] |
| InChIKey | TXHKSNIAAZGMGJ-UHFFFAOYSA-N | [2] |
| XLogP3-AA | 3.0 | [2] |
| Topological Polar Surface Area | 54.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Synthesis and Purification
The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The most direct and common approach involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. This choice is driven by the high reactivity of the sulfonyl chloride electrophile and the ready availability of diverse amine building blocks.
Synthetic Workflow
The synthesis of N-[(4-chlorophenyl)methyl]benzenesulfonamide is efficiently achieved by reacting benzenesulfonyl chloride with (4-chlorophenyl)methanamine. A base, such as pyridine or triethylamine, is typically included to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[3] Dichloromethane is an excellent solvent choice due to its inert nature and its ability to dissolve both reactants while facilitating easy workup.
Caption: General workflow for the synthesis of N-[(4-chlorophenyl)methyl]benzenesulfonamide.
Experimental Protocol: Synthesis
-
Reaction Setup : To a stirring solution of (4-chlorophenyl)methanamine (1.0 eq) and pyridine (1.2 eq) in degassed dichloromethane (DCM, ~0.2 M), add benzenesulfonyl chloride (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup : Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
Structural and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzenesulfonyl ring will appear as multiplets in the downfield region (~7.5-7.9 ppm). The protons on the 4-chlorophenyl ring will appear as two doublets (~7.2-7.4 ppm) due to their para-substitution pattern. A key signal is the doublet for the methylene (-CH₂-) protons adjacent to the nitrogen, which will appear around 4.2-4.4 ppm and will couple to the N-H proton. The sulfonamide N-H proton itself will appear as a triplet (or a broad singlet) around 5.0-5.5 ppm, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR : The carbon NMR spectrum will corroborate the structure. It will show signals for the distinct aromatic carbons, with the carbon attached to chlorine exhibiting a characteristic chemical shift. The methylene carbon (-CH₂-) signal is expected around 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
-
N-H Stretch : A characteristic absorption band around 3250-3300 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide.
-
S=O Stretches : Strong, distinct absorption bands for the asymmetric and symmetric stretching of the sulfonyl (S=O) group are expected around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[4]
-
Aromatic C-H/C=C Stretches : Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch : A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For N-[(4-chlorophenyl)methyl]benzenesulfonamide (C₁₃H₁₂ClNO₂S), the expected monoisotopic mass is 281.0277 Da.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula to within a few parts per million.
Crystal Structure and Molecular Geometry
While the specific crystal structure for this compound is not publicly available, extensive crystallographic data on closely related N-benzylbenzenesulfonamides provides deep insight into its likely solid-state conformation.[3][5]
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Molecular Conformation : The molecule is expected to be non-planar. The geometry around the sulfur atom is tetrahedral. The aryl groups are typically oriented gauche relative to each other about the S-N bond, with C-S-N-C torsion angles often falling between 55° and 85°.[3]
-
Intermolecular Interactions : In the solid state, sulfonamides are potent hydrogen-bonding motifs. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. This leads to the formation of robust intermolecular N-H···O hydrogen bonds, which often link molecules into chains or dimers, creating a stable three-dimensional network.[3][6]
Caption: Key N-H···O hydrogen bonding interaction expected in the solid state.
Experimental and Chemical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous compounds.[7] |
| Melting Point | Not experimentally reported. Analogous compounds like N-(4-chlorophenyl)benzenesulfonamide melt at 121-122 °C.[8] | The melting point requires experimental determination. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | The presence of two aromatic rings and a chloro-substituent increases lipophilicity, while the polar sulfonamide group provides some polarity. |
| Acidity (pKa) | The proton on the sulfonamide nitrogen is acidic. The predicted pKa for the related N-(4-chlorophenyl)benzenesulfonamide is ~8.02.[8] | This acidity allows the compound to be deprotonated by moderately strong bases, enabling further functionalization at the nitrogen atom. |
| Chemical Stability | Stable under standard laboratory conditions. The sulfonamide bond is generally robust to hydrolysis under neutral or acidic conditions but can be cleaved under strongly basic conditions. | General chemical knowledge of the sulfonamide functional group. |
Potential Applications and Biological Relevance
The N-benzylbenzenesulfonamide moiety is a privileged scaffold found in numerous biologically active molecules.[5] For example, related structures are known inhibitors of enzymes like skeletal myosin II ATPase and act as antagonists for opioid receptors.[3]
Given this precedent, N-[(4-chlorophenyl)methyl]benzenesulfonamide serves as a highly valuable intermediate for the synthesis of compound libraries in drug discovery programs. The 4-chloro substitution on the benzyl ring can modulate pharmacokinetic properties and engage in specific halogen bonding interactions within a protein's active site. Researchers in medicinal chemistry can utilize this compound as a starting point to explore new chemical space in the development of novel therapeutics.
Conclusion
N-[(4-chlorophenyl)methyl]benzenesulfonamide is a well-defined organic compound with a rich set of physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The key features—a robust sulfonamide core, defined stereoelectronic properties from the chloro-substituent, and the capacity for strong hydrogen bonding—make it an attractive and versatile building block for materials science and, most notably, for the development of new therapeutic agents. This guide provides the foundational data and protocols necessary for its effective use in a research setting.
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